Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester
Brand Name: Vulcanchem
CAS No.: 629662-20-0
VCID: VC3961856
InChI: InChI=1S/C17H20N2O2/c1-4-21-16(20)12-9-18-10-17(2,3)14-11-7-5-6-8-13(11)19-15(12)14/h5-9,18-19H,4,10H2,1-3H3
SMILES: CCOC(=O)C1=CNCC(C2=C1NC3=CC=CC=C32)(C)C
Molecular Formula: C17H20N2O2
Molecular Weight: 284.35 g/mol

Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester

CAS No.: 629662-20-0

Cat. No.: VC3961856

Molecular Formula: C17H20N2O2

Molecular Weight: 284.35 g/mol

* For research use only. Not for human or veterinary use.

Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester - 629662-20-0

Specification

CAS No. 629662-20-0
Molecular Formula C17H20N2O2
Molecular Weight 284.35 g/mol
IUPAC Name ethyl 1,1-dimethyl-3,6-dihydro-2H-azepino[4,5-b]indole-5-carboxylate
Standard InChI InChI=1S/C17H20N2O2/c1-4-21-16(20)12-9-18-10-17(2,3)14-11-7-5-6-8-13(11)19-15(12)14/h5-9,18-19H,4,10H2,1-3H3
Standard InChI Key QGICDOSNYPJQFR-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CNCC(C2=C1NC3=CC=CC=C32)(C)C
Canonical SMILES CCOC(=O)C1=CNCC(C2=C1NC3=CC=CC=C32)(C)C

Introduction

Structural Characteristics and Molecular Identity

Core Framework and Substituents

The compound’s architecture combines a seven-membered azepine ring fused to an indole system at the [4,5-b] position. The 1,2,3,6-tetrahydro designation indicates partial unsaturation within the azepine ring, while the 1,1-dimethyl substitution introduces steric bulk at the bridgehead position. The ethyl ester group at C5 enhances solubility and serves as a common prodrug strategy for carboxylic acid functionalities .

Key structural identifiers:

  • IUPAC Name: Ethyl 1,1-dimethyl-3,6-dihydro-2H-azepino[4,5-b]indole-5-carboxylate

  • SMILES: CCOC(=O)C1=CNCC(C2=C1NC3=CC=CC=C32)(C)C

  • InChIKey: QGICDOSNYPJQFR-UHFFFAOYSA-N

Spectroscopic and Computational Data

PubChem provides computed physicochemical properties critical for drug discovery:

PropertyValueMethod/Reference
Molecular Weight284.35 g/molPubChem 2.1
XLogP3-AA3.4XLogP3 3.0
Topological PSA54.1 ŲCactvs 3.4.6.11
Hydrogen Bond Donors2Cactvs 3.4.6.11
Rotatable Bonds3Cactvs 3.4.6.11

The moderate lipophilicity (XLogP3 = 3.4) suggests favorable membrane permeability, while the polar surface area (54.1 Ų) aligns with potential blood-brain barrier penetration .

Synthetic Approaches and Methodological Innovations

Retrosynthetic Analysis

The azepino[4,5-b]indole core can be constructed via Pictet–Spengler-type cyclizations or transition metal-catalyzed C–H functionalization. A 2024 study demonstrated that 2-alkyl tryptamines undergo C–H activation with aldehydes to form seven-membered azepinoindoles, bypassing traditional prefunctionalization steps . While this method was applied to ngouniensine synthesis, analogous strategies could feasibly yield the target compound by selecting appropriate aldehydes and esterification reagents.

Proposed Synthetic Route

  • Tryptamine Derivative Preparation: 2-Methyltryptamine serves as the starting material.

  • C–H Functionalization: Reaction with formaldehyde under oxidative conditions induces azepine ring formation.

  • Esterification: Carboxylic acid at C5 is converted to the ethyl ester using ethanol under acidic catalysis.

  • Dimethylation: Quaternary carbon methylation via alkyl halide or dimethyl sulfate .

Critical Reaction Parameters:

  • Catalysts: Pd(II) or Rh(III) complexes for C–H activation .

  • Solvents: Dichloroethane or DMF at elevated temperatures (80–120°C).

  • Yields: Comparable azepinoindole syntheses report 45–65% yields .

Physicochemical and Pharmacokinetic Profiling

Stability and Solubility

The ethyl ester group mitigates the polarity of the carboxylic acid, enhancing lipid solubility. Predicted aqueous solubility (LogS = -4.2) and moderate plasma protein binding (~85%) suggest suitability for oral administration .

Metabolic Considerations

Esterases likely hydrolyze the ethyl ester in vivo to the free carboxylic acid, a common metabolic pathway for prodrugs. The dimethyl group may retard oxidative metabolism at the bridgehead position, extending half-life .

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